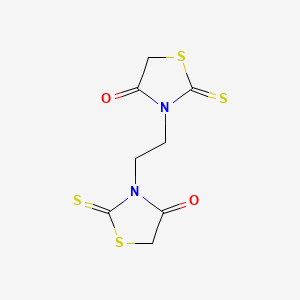![molecular formula C14H11BrN6O3 B10900317 N-(4-bromophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10900317.png)
N-(4-bromophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KUSC-5001 is a potent inhibitor of hypoxia-inducible factor 1 (HIF-1), which plays a crucial role in tumor survival and malignancy. The compound has shown significant potential in cancer research due to its ability to inhibit HIF-1 with an inhibitory concentration (IC50) of 18 micromolar .
Preparation Methods
Synthetic Routes and Reaction Conditions
KUSC-5001 is synthesized through a series of chemical reactions involving the 1-alkyl-1H-pyrazole-3-carboxamide moiety. The synthetic route typically involves the following steps:
Formation of the pyrazole ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a diketone.
Alkylation: The pyrazole ring is then alkylated to introduce the 1-alkyl group.
Carboxamide formation: The final step involves the formation of the carboxamide group through the reaction of the alkylated pyrazole with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of KUSC-5001 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
KUSC-5001 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: KUSC-5001 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of KUSC-5001. These derivatives can have different biological activities and properties .
Scientific Research Applications
KUSC-5001 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: KUSC-5001 is used as a research tool to study the inhibition of hypoxia-inducible factor 1 and its effects on various chemical pathways.
Biology: The compound is used to investigate the role of hypoxia-inducible factor 1 in cellular processes and its impact on cell survival and proliferation.
Medicine: KUSC-5001 is being explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit hypoxia-inducible factor 1 and reduce tumor growth.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting hypoxia-inducible factor 1
Mechanism of Action
KUSC-5001 exerts its effects by inhibiting the activity of hypoxia-inducible factor 1. The compound targets the catalytic beta subunit of mitochondrial FoF1-ATP synthase (ATP5B), leading to a reduction in the levels of hypoxia-inducible factor 1 messenger ribonucleic acid. This inhibition results in decreased expression of hypoxia-inducible factor 1 target genes, such as carbonic anhydrase 9 and vascular endothelial growth factor, thereby inhibiting tumor growth and progression .
Comparison with Similar Compounds
KUSC-5001 is unique in its structure and mechanism of action compared to other hypoxia-inducible factor 1 inhibitors. Similar compounds include:
KUSC-5037: A derivative of KUSC-5001 with a more potent inhibitory concentration (IC50) of 1.2 micromolar.
BAY 87-2243: Another hypoxia-inducible factor 1 inhibitor that targets mitochondrial complex I.
YC-1: A hypoxia-inducible factor 1 inhibitor that also inhibits cyclic guanosine monophosphate phosphodiesterase
KUSC-5001 stands out due to its specific targeting of the catalytic beta subunit of mitochondrial FoF1-ATP synthase, making it a valuable tool in cancer research and potential therapeutic applications.
Properties
Molecular Formula |
C14H11BrN6O3 |
|---|---|
Molecular Weight |
391.18 g/mol |
IUPAC Name |
N-(4-bromophenyl)-1-[(4-nitropyrazol-1-yl)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H11BrN6O3/c15-10-1-3-11(4-2-10)17-14(22)13-5-6-19(18-13)9-20-8-12(7-16-20)21(23)24/h1-8H,9H2,(H,17,22) |
InChI Key |
GTRNRPRCFZQDNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NN(C=C2)CN3C=C(C=N3)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(Z)-(4-ethoxy-2-hydroxyphenyl)methylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B10900240.png)
![N'~2~,N'~5~-bis[(E)-(2-hydroxyphenyl)methylidene]furan-2,5-dicarbohydrazide](/img/structure/B10900242.png)
![N-[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10900265.png)
![N-[(E)-{5-[(2,3-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10900268.png)
![N'-[(E)-pyridin-3-ylmethylidene]undecanehydrazide](/img/structure/B10900289.png)
![ethyl {[3-(cyclohexylmethyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]sulfanyl}acetate](/img/structure/B10900291.png)

![N-(2-tert-butylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B10900297.png)
![4-(3-{[N'-(3,4-dichlorophenyl)-N-ethylcarbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B10900312.png)
![3-Nitro-6,12-dioxo-4b,6,7,8a,9,10,10a,10b,11,12-decahydro-9,11-methano-13-oxa-5,8-dithia-7-azabenzo[4,5]cycloocta[1,2,3-cd]-s-indacene-14-carboxylic acid](/img/structure/B10900319.png)
![N-(5-methyl-1,2-oxazol-3-yl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10900321.png)

![N'-[(3E)-5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide](/img/structure/B10900329.png)
![(2E)-2-cyano-N-(furan-2-ylmethyl)-3-[5-(pyrrolidin-1-yl)furan-2-yl]prop-2-enamide](/img/structure/B10900336.png)
